molecular formula C8H16O3 B3264387 2-Isopropyl-5-hydroxymethyl-1,3-dioxane CAS No. 39113-74-1

2-Isopropyl-5-hydroxymethyl-1,3-dioxane

Cat. No.: B3264387
CAS No.: 39113-74-1
M. Wt: 160.21 g/mol
InChI Key: ZZETUFLYPMIVJC-UHFFFAOYSA-N
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Description

2-Isopropyl-5-hydroxymethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O3. It is a member of the 1,3-dioxane family, which are cyclic acetals commonly used in organic synthesis and as intermediates in various chemical reactions. This compound is characterized by its stability and versatility, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-5-hydroxymethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve high throughput and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-hydroxymethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like alkoxides, amines, or halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-5-hydroxymethyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds, facilitating selective reactions and improving yields.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers, resins, and other materials requiring stable cyclic acetals.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-hydroxymethyl-1,3-dioxane exerts its effects is primarily through its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-1,3-dioxane: Similar structure but lacks the isopropyl group, making it less sterically hindered and more reactive.

    2-Isopropyl-5-methoxy-1,3-dioxane: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.

    2,2,5-Trimethyl-1,3-dioxane: More sterically hindered due to additional methyl groups, leading to different reactivity and stability.

Uniqueness

2-Isopropyl-5-hydroxymethyl-1,3-dioxane is unique due to its balance of stability and reactivity. The presence of the isopropyl group provides steric hindrance, enhancing its stability, while the hydroxymethyl group allows for versatile chemical transformations. This combination makes it particularly valuable in applications requiring both stability and reactivity.

Properties

IUPAC Name

(2-propan-2-yl-1,3-dioxan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZETUFLYPMIVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246452
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35113-53-2
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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